molecular formula C8H8Cl2S B179849 (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane CAS No. 109418-89-5

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane

Cat. No. B179849
M. Wt: 207.12 g/mol
InChI Key: CDAAPXAACBSAHC-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" is a type of organosulfur compound that contains a sulfanyl group attached to a chlorinated aromatic ring and a chloromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfanyl compounds, which can help us understand the potential reactivity and properties of the compound .

Synthesis Analysis

The synthesis of related sulfanyl compounds often involves the use of sodium sulfide or sodium benzenethiolate as a source of the sulfanyl group. For example, in the synthesis of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, sodium sulfide was used along with organobromine precursors to construct the disulfane structure . Similarly, arylmethylene cyclopropylcarbinols were converted to their corresponding sulfanes using sodium benzenethiolate . These methods suggest that the synthesis of "(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane" could potentially be achieved through similar nucleophilic substitution reactions or by using sodium sulfide to introduce the sulfanyl group.

Molecular Structure Analysis

The molecular structure of sulfanyl compounds is often characterized by spectroscopic techniques such as FT-IR and FT-Raman, as well as by computational methods like density functional theory (DFT) . The equilibrium geometry, vibrational wave numbers, and other molecular properties can be predicted and analyzed to understand the stability and conformational preferences of the molecule. For instance, the molecular structure of chloro(triphenylmethyl)sulfanes was determined using X-ray crystallography, revealing the space group and cell parameters of these compounds .

Chemical Reactions Analysis

Sulfanyl compounds can undergo various chemical reactions, including nucleophilic substitution, rearrangement, and decomposition. For example, bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes were found to undergo nucleophilic displacement with a range of nucleophiles, with a tendency for β-elimination of HCl . The thermal rearrangement of arylmethylene cyclopropylcarbinols to their corresponding sulfanes can result in the formation of different isomers upon heating . Additionally, the decomposition of chloro(triphenylmethyl)sulfanes above their melting points leads to the formation of triphenylchloromethane and various allotropes of sulfur .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl compounds can be quite diverse, depending on their molecular structure. The spectroscopic investigation of a related compound revealed insights into its vibrational spectral properties, hyperconjugative interactions, and charge delocalization . The nonlinear optical behavior and molecular electrostatic potential (MEP) of these compounds can also be theoretically predicted, providing information about the distribution of charges within the molecule . The decomposition behavior of chloro(triphenylmethyl)sulfanes and their reactivity with dienes suggest that these compounds can transfer sulfur species in reactions .

properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAAPXAACBSAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648499
Record name 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane

CAS RN

109418-89-5
Record name 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane
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